Tri(Amino-PEG5-amide)-amine
Tri(Amino-PEG5-amide)-amine
Tri(Amino-PEG5-amide)-amine TFA salt is a PEG derivative containing three amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful for the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
2055013-52-8
VCID:
VC0545781
InChI:
InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55)
SMILES:
C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN
Molecular Formula:
C45H93N7O18
Molecular Weight:
1020.27
Tri(Amino-PEG5-amide)-amine
CAS No.: 2055013-52-8
Cat. No.: VC0545781
Molecular Formula: C45H93N7O18
Molecular Weight: 1020.27
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tri(Amino-PEG5-amide)-amine TFA salt is a PEG derivative containing three amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful for the development of antibody drug conjugates. |
|---|---|
| CAS No. | 2055013-52-8 |
| Molecular Formula | C45H93N7O18 |
| Molecular Weight | 1020.27 |
| IUPAC Name | 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |
| Standard InChI | InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55) |
| Standard InChI Key | CMUGXZWNMJJZQZ-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator